molecular formula C14H16N2O2 B2749708 1-(2-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1002284-36-7

1-(2-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2749708
CAS No.: 1002284-36-7
M. Wt: 244.294
InChI Key: IFAZQBJFNXWODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a chemical research intermediate belonging to the pyrazole heterocycle family, a class known for its significant pharmacological potential . As a pyrazole-4-carboxylic acid derivative, its structure makes it a valuable building block in organic and medicinal chemistry, particularly for the synthesis of more complex molecules aimed at exploring new therapeutic agents . Pyrazole derivatives are investigated for a remarkably wide spectrum of biological activities. Research into analogous compounds has shown that such structures can possess antimicrobial, anti-inflammatory, analgesic, and anticancer properties . Furthermore, specific substituted pyrazolines and pyrazoles are of great interest as cannabinoid CB1 receptor antagonists, which have been studied for applications in treating conditions like obesity and metabolic disorders . The carboxylic acid functional group on the pyrazole ring is a key handle for further chemical modification, allowing researchers to create amides, esters, and other derivatives to study structure-activity relationships . This compound is exclusively for research and development purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1-(2-methylphenyl)-5-propylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-6-13-11(14(17)18)9-15-16(13)12-8-5-4-7-10(12)2/h4-5,7-9H,3,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAZQBJFNXWODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=CC=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 2-methyl-1-phenyl-1,3-propanedione.

    Substitution reactions:

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-Methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, as antiviral agents. For instance, compounds derived from this structure have shown inhibitory activity against neuraminidase, an enzyme critical for the replication of influenza viruses. A study demonstrated that derivatives with specific substitutions on the pyrazole ring exhibited varying degrees of neuraminidase inhibitory activity, with some compounds showing up to 72% inhibition at concentrations of 10 μM .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that pyrazole derivatives can inhibit histone deacetylases (HDACs), which play a significant role in cancer progression. A derivative similar to this compound was found to exhibit high antinecroptotic activity, suggesting potential therapeutic benefits in cancer treatment .

Fungicidal Activity

In agricultural research, pyrazole derivatives have been evaluated for their antifungal properties. Studies have shown that certain modifications to the pyrazole ring can enhance antifungal activity against various phytopathogenic fungi. This suggests that this compound could be developed into effective fungicides, contributing to crop protection strategies .

Coordination Chemistry

The compound's structural characteristics make it suitable for coordination with metal ions, leading to the synthesis of novel coordination polymers. These materials have shown promise in applications such as luminescence sensing and electrochemical detection of metal ions like Cu²⁺ and Co²⁺. For example, polymers derived from pyrazole ligands have demonstrated high thermal stability and efficient luminescence properties, making them valuable in sensor technology .

Case Studies

Study Focus Findings
Antiviral ActivityCompounds exhibited up to 72% neuraminidase inhibition at 10 μM concentration.
Anticancer PropertiesHigh antinecroptotic activity observed; potential as HDAC inhibitors.
Agricultural ApplicationsEnhanced antifungal activity against phytopathogenic fungi noted.
Materials ScienceHigh thermal stability and luminescence efficiency in metal coordination complexes.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved often include signal transduction pathways, where the compound modulates the activity of proteins involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analogues and Substituent Variations

Key structural analogues differ in substituent groups at positions 1 and 5 of the pyrazole ring. These variations significantly influence physicochemical properties and biological activity. Below is a comparative analysis:

Compound Name Position 1 Substituent Position 5 Substituent Molecular Formula Key Properties/Applications References
1-(2-Methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid 2-Methylphenyl Propyl C₁₄H₁₆N₂O₂ Discontinued; potential drug intermediate
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 4-Methylphenyl Trifluoromethyl C₁₂H₁₁F₃N₂O₂ Enhanced electronegativity; agrochemical applications
3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl 2-Oxopropyl C₁₄H₁₄N₂O₃ Ketone functionality; synthetic intermediate
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl Isopropyl C₁₃H₁₄N₂O₂ Bulkier alkyl group; altered solubility
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid 4-Chlorophenyl Propyl C₁₃H₁₃ClN₂O₂ Halogenated aryl; antimicrobial potential
1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid 3,5-Dichlorophenyl Propyl C₁₃H₁₁Cl₂N₂O₂ Increased lipophilicity; pesticidal use

Physicochemical Properties

  • Acidity : The carboxylic acid group confers acidity (pKa ~2–4). Substituents like trifluoromethyl () lower pKa due to electron-withdrawing effects.
  • Solubility : Propyl and isopropyl groups () enhance lipophilicity, whereas polar substituents (e.g., 2-oxopropyl in ) improve aqueous solubility.
  • Thermal Stability : Melting points vary with substituents; e.g., the diphenyl analogue melts at 136°C , but data for the target compound is unavailable.

Biological Activity

Overview

1-(2-Methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound is being investigated for its potential as an enzyme inhibitor and its applications in drug development, particularly in anti-inflammatory, analgesic, and antimicrobial therapies.

  • Chemical Formula : C13H15N2O2
  • Molecular Weight : 231.27 g/mol
  • CAS Number : 1002284-36-7

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or altering their conformational states, thereby affecting various signal transduction pathways within cells.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes, which is crucial for its potential therapeutic applications. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. This inhibition could lead to reduced inflammatory responses and pain relief, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown that derivatives of this pyrazole exhibit significant antibacterial effects, suggesting potential applications in treating infections caused by resistant bacterial strains.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. It has been tested against several cancer cell lines, showing promising cytotoxic effects. For example, compounds similar to this pyrazole have exhibited IC50 values in the low micromolar range against various cancer types, indicating their potential as chemotherapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acidStructureModerate COX inhibition
1-(4-Methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acidStructureAntimicrobial and anticancer properties
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amidesStructureHigh antifungal activity

Study on Anticancer Activity

A study published in Molecules evaluated various pyrazole derivatives against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values as low as 0.01 µM against MCF7 cells. This suggests that modifications to the pyrazole structure can enhance its anticancer efficacy significantly .

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers tested the compound's ability to inhibit COX enzymes in vitro. The findings revealed that this compound effectively reduced prostaglandin synthesis, which is pivotal in mediating inflammation. This positions the compound as a potential candidate for NSAID development .

Q & A

Q. Basic

  • Solubility : The 2-methylphenyl group enhances lipophilicity (logP ~2.5–3.0), reducing water solubility. Use DMSO or DMF for dissolution in biological assays.
  • Reactivity : The propyl chain increases steric hindrance, slowing nucleophilic attacks at the pyrazole C-4 position. Test reactivity in aprotic solvents (e.g., THF) for controlled reactions .

What strategies can reconcile discrepancies between experimental spectral data and computational predictions for this compound?

Q. Advanced

  • DFT optimization : Compare experimental XRD bond lengths/angles with B3LYP/6-311+G(d,p)-level calculations. Adjust basis sets (e.g., add polarization functions) to improve accuracy .
  • Solvent modeling : Incorporate implicit solvent models (e.g., PCM) in computational studies to account for solvent-induced shifts in NMR or UV-Vis spectra .
  • Vibrational analysis : Use scaled frequency calculations in IR studies to match experimental peaks within ±10 cm⁻¹ .

What in silico approaches are suitable for predicting the biological targets of this pyrazole derivative?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against targets like COX-2 or p38 MAP kinase. Validate docking poses with MD simulations (e.g., 100 ns runs) .
  • QSAR modeling : Train models using descriptors like molar refractivity and HOMO-LUMO gaps to predict IC₅₀ values against inflammatory targets .
  • Pharmacophore mapping : Align the carboxylic acid and propyl groups with known active sites to prioritize synthetic analogs .

How can SAR studies elucidate the role of the propyl group in modulating pharmacological activity?

Q. Advanced

  • Analog synthesis : Replace the propyl group with methyl, butyl, or branched chains to assess steric/electronic effects on activity .
  • Activity cliffs : Compare IC₅₀ values in anti-inflammatory assays (e.g., COX-2 inhibition). A 3–5-fold drop in activity with shorter chains suggests critical hydrophobic interactions .
  • Metabolic stability : Test propyl vs. cyclopropyl analogs in microsomal assays to evaluate resistance to oxidative metabolism .

What validated assay protocols are recommended for evaluating anti-inflammatory potential while minimizing off-target effects?

Q. Advanced

  • Primary assays : Use LPS-induced TNF-α suppression in RAW 264.7 macrophages (EC₅₀ determination) .
  • Selectivity screening : Counter-screen against off-targets (e.g., CB1/CB2 receptors) via radioligand binding assays to exclude cannabinoid receptor activity .
  • Toxicity profiling : Assess mitochondrial toxicity (MTT assay) and plasma protein binding (SPR) to refine therapeutic indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.